molecular formula C22H21FN2O4S B3484029 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide

Cat. No.: B3484029
M. Wt: 428.5 g/mol
InChI Key: YVLPDMWHASAEHV-UHFFFAOYSA-N
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Description

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a fluorophenyl group, a sulfonylamino group, and a methoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with 4-fluorobenzenesulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then reacted with 4-methoxyphenylacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide
  • 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide
  • 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chloro, bromo, and methyl analogs. The fluorine atom can increase the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable molecule for drug development.

Properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-29-20-11-9-19(10-12-20)24-22(26)16-25(15-17-5-3-2-4-6-17)30(27,28)21-13-7-18(23)8-14-21/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLPDMWHASAEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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